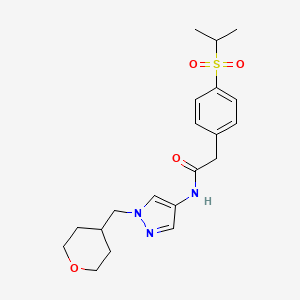

![molecular formula C6H9ClF2O2S B2811362 [(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride CAS No. 2305185-31-1](/img/structure/B2811362.png)

[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride, also known as DCMSC, is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Novel Rearrangements and Bond Formation

The synthesis of 2-chloro-1,1-difluoroallyl mesylates demonstrates a novel rearrangement and C-C bond formation process involving methanesulfonyl chloride. This process exemplifies the compound's utility in creating fluorinated compounds through palladium-catalyzed reactions, highlighting its significance in the synthesis of complex organic molecules with potential applications in materials science and pharmaceuticals (Ando et al., 2005).

Electrochemical Applications

Methanesulfonyl chloride forms an ionic liquid with AlCl3, demonstrating its role in the electrochemical properties of vanadium pentoxide (V2O5) films. This study suggests its potential in developing sodium-ion batteries, where sodium is reversibly intercalated into V2O5 films, underscoring the compound's importance in advancing energy storage technologies (Su et al., 2001).

Transformation of Carboxylic Esters to Olefins

The transformation of carboxylic esters to trisubstituted olefins via cyclopropyl-allyl rearrangement of sulfonates demonstrates the compound's utility in organic synthesis. This process allows for the stereoselective preparation of olefins, indicating its value in synthesizing complex organic frameworks with specific configurations (Kananovich et al., 2007).

Role in PET Radiopharmaceutical Development

The synthesis of no-carrier-added [11C]methanesulfonyl chloride as a new labeling agent showcases its potential in positron emission tomography (PET) radiopharmaceutical development. This application highlights the compound's role in advancing diagnostic imaging techniques, facilitating the synthesis of radiolabeled compounds for medical imaging (McCarron & Pike, 2003).

Catalysis and N-Arylation

The mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles presents a methodology that avoids potentially genotoxic reagents and byproducts. This study emphasizes the compound's role in developing safer and more efficient synthetic pathways in pharmaceutical chemistry, improving the synthesis of complex molecules (Rosen et al., 2011).

properties

IUPAC Name |

[(1R,2R)-2-(1,1-difluoroethyl)cyclopropyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O2S/c1-6(8,9)5-2-4(5)3-12(7,10)11/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJNPLJALAVPEP-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1CS(=O)(=O)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H]1C[C@H]1CS(=O)(=O)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2811282.png)

![2-(9H-Fluoren-9-ylmethylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2811285.png)

![1-methyl-3-nonyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2811286.png)

![Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate](/img/structure/B2811287.png)

![Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2811288.png)

![5-Bromo-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2811291.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2811295.png)

![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2811297.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2811299.png)

![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811300.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2811302.png)